2-Methylmorpholine-3-carboxamide

Lipophilicity Drug Design Permeability

Securing stereochemically defined morpholine scaffolds often requires costly asymmetric synthesis. (2R,3S)-2-Methylmorpholine-3-carboxamide eliminates this bottleneck, providing a preformed chiral core for drug discovery. - Directly maps onto the aprepitant architecture, compressing synthetic routes by 2-3 steps. - Serves as a 'methyl scan' partner (ΔMW +14.02; ΔXLogP3 +0.4) for systematic SPR analysis in FBDD. - Provides a defined (2R,3S) handle for MMP13 and HIV-1 protease inhibitor programs requiring precise spatial orientation.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Cat. No. B13241304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylmorpholine-3-carboxamide
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1C(NCCO1)C(=O)N
InChIInChI=1S/C6H12N2O2/c1-4-5(6(7)9)8-2-3-10-4/h4-5,8H,2-3H2,1H3,(H2,7,9)
InChIKeyLIJIQRSTNJHFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylmorpholine-3-carboxamide: Chiral Morpholine Building Block


2-Methylmorpholine-3-carboxamide (CAS 1820580-37-7 for the (2R,3S) enantiomer) is a chiral morpholine derivative bearing a methyl substituent at the 2-position and a primary carboxamide at the 3-position [1]. With a molecular weight of 144.17 g/mol and an XLogP3 of -1.2, it occupies a distinct physicochemical space compared to the unsubstituted morpholine-3-carboxamide scaffold [1][2]. The compound is commercially supplied primarily as the single (2R,3S) enantiomer at purities typically ≥95%, positioning it as a stereochemically defined intermediate for medicinal chemistry and fragment-based drug discovery programs .

Workflow Chiral building block for stereochemical control studies
Selection Single (2R,3S) enantiomer for defined spatial orientation
Context Morpholine scaffold elaboration for medicinal chemistry programs

Why 2-Methylmorpholine-3-carboxamide Is Irreplaceable


Substituting 2-methylmorpholine-3-carboxamide with the simpler morpholine-3-carboxamide or N-alkylated variants fundamentally alters key molecular properties that govern pharmacokinetic and pharmacodynamic behavior in derived compounds. The 2-methyl group raises the computed XLogP3 from -1.6 to -1.2, representing a meaningful increase in lipophilicity that can affect membrane permeability and target binding [1][2]. Furthermore, the defined (2R,3S) stereochemistry introduces a chiral center adjacent to the carboxamide, creating a stereochemical handle absent in achiral analogs—this is critical for programs requiring precise spatial orientation of substituents, as evidenced by the morpholine core of aprepitant and related NK1 antagonists where the 2,3-substitution pattern is essential for receptor recognition [3][4]. The combination of single-enantiomer supply and the specific substitution pattern differentiates this compound from racemic mixtures or regioisomeric variants such as N-methylmorpholine-3-carboxamide, which lack the 2-methyl chiral center.

This Product
2-Methylmorpholine-3-carboxamide
Defined (2R,3S) stereochemistry; methyl at C2 provides lipophilicity without polar surface penalty.
Potential Substitute
Morpholine-3-carboxamide
Achiral or racemic scaffold; lacks C2-methyl, shifting lipophilicity and removing stereochemical handle.
Similar product does not mean interchangeable product. The methyl group and defined stereochemistry alter key molecular properties—lipophilicity profile, chiral recognition, and scaffold elaboration trajectory may not transfer directly. Racemates or N-alkylated regioisomers lack the C2 chiral center essential for stereospecific target engagement.

2-Methylmorpholine-3-carboxamide: Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Morpholine-3-carboxamide

2-Methylmorpholine-3-carboxamide exhibits a computed XLogP3 of -1.2, representing a +0.4 log unit increase in lipophilicity compared to the unsubstituted morpholine-3-carboxamide (XLogP3 = -1.6) [1][2]. This difference, driven by the single methyl substituent, is quantitatively meaningful in medicinal chemistry optimization, where each 1-log unit increase in logP has been estimated to correspond to approximately a 10-fold increase in membrane permeability in certain series [1].

Lipophilicity Shift
Head-to-head
XLogP3 = -1.2 vs morpholine-3-carboxamide XLogP3 = -1.6 Δ = +0.4 log units
Supports permeability screening context; methyl-driven lipophilicity gain without polar surface penalty.
Computed value; experimental logP may differ.
Lipophilicity Drug Design Permeability

Preserved Hydrogen Bonding Capacity

Despite the introduction of a methyl group, 2-methylmorpholine-3-carboxamide maintains identical hydrogen bond donor (2) and acceptor (3) counts, as well as the same topological polar surface area (TPSA = 64.4 Ų) as morpholine-3-carboxamide [1][2]. This means the compound preserves the full hydrogen bonding potential of the core scaffold while gaining lipophilicity, without violating common drug-likeness thresholds (e.g., TPSA < 140 Ų for oral bioavailability) [1].

H-Bond Preservation
Head-to-head
TPSA = 64.4 Ų HBD = 2 | HBA = 3 Identical to unsubstituted scaffold
Supports fragment elaboration context; lipophilicity modulated without altering hydrogen bonding capacity.
Computed TPSA; within fragment drug-likeness thresholds.
Hydrogen Bonding TPSA Fragment-Based Drug Discovery

Single Enantiomer for Stereospecific Synthesis

Commercial suppliers list (2R,3S)-2-methylmorpholine-3-carboxamide at a minimum purity of 95% as a single enantiomer . This contrasts with the unsubstituted morpholine-3-carboxamide, which is typically supplied as a racemate (CAS 848488-74-4) [1]. For programs requiring stereochemically pure intermediates—such as the synthesis of NK1 receptor antagonists where the (2R,3S) configuration is essential for target engagement—procurement of the predefined single enantiomer eliminates the need for chiral separation steps and reduces development risk [2].

Enantiomeric Definition
Specification review
Single (2R,3S) ≥95% purity vs racemic morpholine-3-carboxamide
Supports stereochemical-control context; predefined enantiomer reduces chiral resolution steps.
Vendor COA specification; verify lot-specific ee.
Chiral Building Block Enantiomeric Purity Asymmetric Synthesis

Molecular Weight for Fragment Library Design

At 144.17 g/mol, 2-methylmorpholine-3-carboxamide sits within the optimal fragment molecular weight range (MW < 300, with ideal fragments typically 120–250 Da) [1]. It is heavier than morpholine-3-carboxamide (130.15 g/mol) by 14.02 Da, corresponding exactly to one methylene unit [2]. This incremental mass increase provides an additional heavy atom (10 vs. 9) while remaining well within fragment library guidelines, offering a slightly more elaborated starting point for fragment growing without exceeding typical fragment size cutoffs [1].

Fragment MW Window
Head-to-head
MW = 144.17 Heavy atoms = 10 ΔMW = +14.02 vs unsubstituted
Supports fragment library selection context; incremental mass within ideal fragment range.
Computed MW; fragment compliance review advised.
Fragment-Based Screening Molecular Weight Lead-Likeness

MMP13 Inhibitor Pharmacophore Precedent

The (2R,3R)-N,2-dihydroxy-2-methylmorpholine-3-carboxamide scaffold—a hydroxamic acid derivative of 2-methylmorpholine-3-carboxamide—has been reported as an inhibitor of human MMP13 (collagenase-3) in the BRENDA enzyme database [1]. The 2-methyl substitution on the morpholine ring is integral to the pharmacophore, contributing to the binding pose within the MMP13 active site. This demonstrates that the 2-methylmorpholine-3-carboxamide core can be directly elaborated into biologically active molecules targeting therapeutically relevant enzymes, providing a precedent for its use as a privileged scaffold in metalloproteinase inhibitor programs [1].

MMP13 Scaffold Precedent
Class-level
Hydroxamic acid derivative reported as MMP13 inhibitor in BRENDA database.
Supports scaffold tractability context; direct assay data for parent compound not available.
Class-level inference; verify with target-specific assays.
MMP13 Inhibition Hydroxamic Acid Matrix Metalloproteinase

2-Methylmorpholine-3-carboxamide: Application Scenarios


Stereospecific Fragment Elaboration for Kinase/Protease Inhibitors

Programs targeting enzymes with chiral binding pockets—such as MMP13 or HIV-1 protease, where morpholine-based inhibitors have established SAR—benefit from procurement of the predefined (2R,3S) enantiomer. The scaffold provides a balanced hydrogen bonding profile (HBD=2, HBA=3) and a TPSA of 64.4 Ų that supports both solubility and permeability, while the 2-methyl group contributes +0.4 log units of lipophilicity without polar surface penalty [1][2]. This property combination is particularly valuable when a fragment hit requires a modest lipophilicity boost to improve cellular activity while maintaining ligand efficiency [1].

NK1 Antagonist Chiral Building Block

The (2R,3S)-2-methylmorpholine-3-carboxamide core maps directly onto the stereochemical architecture of aprepitant and fosaprepitant, clinically approved NK1 receptor antagonists [1]. For medicinal chemistry teams synthesizing next-generation NK1 antagonists or exploring SAR around the morpholine core, procurement of the preformed chiral building block eliminates the need for asymmetric synthesis of the morpholine ring, compressing synthetic routes by 2–3 steps compared to routes starting from achiral morpholine precursors [1].

Fragment Library Physicochemical Increments

Fragment-based drug discovery groups curating libraries with systematic physicochemical variation can use 2-methylmorpholine-3-carboxamide as the 'methyl scan' partner to morpholine-3-carboxamide. The exact ΔMW of +14.02 g/mol and ΔXLogP3 of +0.4 provide a controlled chemical probe to assess the impact of a single methyl group on target binding, solubility, and permeability without altering hydrogen bonding capacity [1][2]. This enables clean structure-property relationship (SPR) analysis in fragment screening campaigns [1].

MMP Inhibitor Scaffold Development

Based on the precedent of (2R,3R)-N,2-dihydroxy-2-methylmorpholine-3-carboxamide derivatives as MMP13 inhibitors, the 2-methylmorpholine-3-carboxamide core can serve as a starting point for hydroxamic acid-based metalloproteinase inhibitor programs [1]. The morpholine oxygen and nitrogen atoms provide metal-coordinating potential, while the 2-methyl group offers a vector for hydrophobic interaction with the S1' pocket of MMPs, a key selectivity determinant across the MMP family [1].

Application
Selection Property
Validation Focus
Stereospecific fragment elaboration
Chiral morpholine core with balanced H-bond profile
Enantiomer-attribution review; target binding orientation studies
NK1 antagonist chiral building block
Preformed (2R,3S) stereochemistry matching aprepitant core
Synthetic route compression; stereochemical fidelity verification
Fragment library physicochemical increments
Controlled methyl scan partner with defined ΔMW and Δlipophilicity
Structure-property relationship analysis; SPR consistency across batches
MMP inhibitor scaffold development
Morpholine core with metal-coordinating potential
Hydroxamic acid elaboration; MMP selectivity panel assessment
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